The synthesis of escholtzine typically involves extraction from the Eschscholzia californica plant. A common method for isolating this compound includes:
These methods allow for the efficient extraction and identification of escholtzine alongside other alkaloids present in the plant.
Escholtzine has a complex molecular structure characterized by a fused ring system typical of benzophenanthridine alkaloids. Its chemical formula is , with a molecular weight of approximately 265.36 g/mol. The structure includes multiple chiral centers, contributing to its pharmacological diversity.
Key structural features include:
Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry are used to elucidate its structure further.
Escholtzine participates in various chemical reactions typical of alkaloids, including:
The understanding of these reactions is crucial for developing derivatives with improved efficacy or reduced toxicity.
The mechanism of action of escholtzine primarily involves modulation of neurotransmitter systems. It has been shown to interact with:
Studies indicate that escholtzine can influence gene expression related to these pathways, thereby modulating physiological responses.
Escholtzine exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate methods for extraction, purification, and application in research.
Escholtzine has several applications in scientific research:
Research continues to explore the full potential of escholtzine within these contexts, highlighting its significance in both natural product chemistry and pharmacology.
Escholtzine (CAS 4040-75-9) is a quaternary benzophenanthridine alkaloid characterized by a tetracyclic ring system derived from 5,6-dihydrodibenzo[a,g]quinolizinium. Its molecular formula is C₁₉H₁₇NO₄, with a molecular weight of 323.3 g/mol [1]. The structure features four oxygen atoms integrated into two methylenedioxy bridges (positions 5-6 and 7-8) and a pyran ring (positions 16-18), contributing to its planar rigidity [6]. The fully conjugated aromatic system results in UV-Vis absorption maxima at 284 nm and 340 nm, typical for benzophenanthridines [1] [6]. Escholtzine is typically isolated as a perchlorate salt to stabilize its charged nitrogen atom [1].
Table 1: Molecular Properties of Escholtzine
Property | Value |
---|---|
CAS Registry Number | 4040-75-9 |
Molecular Formula | C₁₉H₁₇NO₄ |
Molecular Weight | 323.3 g/mol |
IUPAC Name | (1S,12S)-23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.0²,¹⁰.0⁴,⁸.0¹³,²¹.0¹⁵,¹⁹]tricosa-2,4(8),9,13,15(19),20-hexaene |
SMILES | CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |
Storage Conditions | Below -18°C in dry, dark environment |
Escholtzine possesses two chiral centers at C-1 and C-12, conferring (1S,12S) absolute configuration [1]. This stereochemistry influences its three-dimensional orientation and biological interactions, particularly with DNA structures. Nuclear Magnetic Resonance (NMR) studies reveal distinct chemical shifts for key protons: H-1 (δ 4.21 ppm), H-12 (δ 3.98 ppm), and methylenedioxy groups (δ 5.92–6.08 ppm) [6]. Racemization at these centers under physiological conditions is minimal due to steric constraints, though synthetic isomeric variants exhibit altered DNA-binding affinities [6].
Escholtzine biosynthesis originates from L-tyrosine, which undergoes decarboxylation and hydroxylation to form dopamine and 4-hydroxyphenylacetaldehyde. These precursors condense via norcoclaurine synthase (NCS) to yield the central benzylisoquinoline scaffold (S)-norcoclaurine [8] [10]. Sequential methylation by 6-O-methyltransferase (6OMT) and coclaurine-N-methyltransferase (CNMT) produces (S)-N-methylcoclaurine. N-methylcoclaurine-3'-hydroxylase (NMCH), a cytochrome P450 monooxygenase, then introduces a hydroxyl group at the 3' position, forming (S)-3'-hydroxy-N-methylcoclaurine. Final O-methylation by 4'-O-methyltransferase (4'OMT) yields (S)-reticuline, the branch-point intermediate for benzophenanthridines like escholtzine [8] [10].
Table 2: Key Enzymes in Escholtzine Biosynthesis
Enzyme | Function | Gene Identifier |
---|---|---|
Norcoclaurine synthase (NCS) | Condenses dopamine and 4-HPAA to norcoclaurine | EcNCS1 |
6-O-methyltransferase (6OMT) | Methylates norcoclaurine at C-6 | Ec6OMT |
Coclaurine-N-methyltransferase (CNMT) | N-methylates coclaurine | EcCNMT |
NMCH (CYP80B1) | Hydroxylates N-methylcoclaurine at C-3' | EcCYP80B1 |
4'-O-methyltransferase (4'OMT) | Methylates 3'-hydroxy group | Ec4'OMT |
The conversion of (S)-reticuline to escholtzine requires berberine bridge enzyme (BBE), which catalyzes methylene bridge formation, generating the protoberberine scaffold (S)-scoulerine [8]. Cytochrome P450 oxidases then drive benzophenanthridine ring closure:
NADPH-cytochrome P450 reductase (CPR) supplies reducing equivalents for these oxidations. Two CPR isoforms exist in E. californica: EcCPR1 and EcCPR2, sharing 63% sequence identity with opium poppy homologs [9]. Their co-expression with P450s in heterologous systems (e.g., yeast) enhances dihydrobenzophenanthridine flux, confirming their role in escholtzine maturation [9]. Transcriptional regulators like CjWRKY1 and EcbHLH1 further enhance P450 expression, increasing escholtzine titers 2.3-fold in transgenic cell cultures [8].
Table 3: Spectral Signatures of Escholtzine and Intermediates
Compound | UV-Vis λₘₐₓ (nm) | Key MS Fragments (m/z) |
---|---|---|
(S)-Reticuline | 230, 284 | 330 [M]⁺ |
(S)-Scoulerine | 288 | 328 [M]⁺ |
Dihydrosanguinarine | 272, 327 | 333 [M]⁺ |
Escholtzine | 284, 340 | 324 [M]⁺, 308, 292 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7